1H-Indole, 3-acetyl-2-methyl-1-(phenylsulfonyl)- 1H-Indole, 3-acetyl-2-methyl-1-(phenylsulfonyl)-
Brand Name: Vulcanchem
CAS No.: 113685-33-9
VCID: VC19161473
InChI: InChI=1S/C17H15NO3S/c1-12-17(13(2)19)15-10-6-7-11-16(15)18(12)22(20,21)14-8-4-3-5-9-14/h3-11H,1-2H3
SMILES:
Molecular Formula: C17H15NO3S
Molecular Weight: 313.4 g/mol

1H-Indole, 3-acetyl-2-methyl-1-(phenylsulfonyl)-

CAS No.: 113685-33-9

Cat. No.: VC19161473

Molecular Formula: C17H15NO3S

Molecular Weight: 313.4 g/mol

* For research use only. Not for human or veterinary use.

1H-Indole, 3-acetyl-2-methyl-1-(phenylsulfonyl)- - 113685-33-9

Specification

CAS No. 113685-33-9
Molecular Formula C17H15NO3S
Molecular Weight 313.4 g/mol
IUPAC Name 1-[1-(benzenesulfonyl)-2-methylindol-3-yl]ethanone
Standard InChI InChI=1S/C17H15NO3S/c1-12-17(13(2)19)15-10-6-7-11-16(15)18(12)22(20,21)14-8-4-3-5-9-14/h3-11H,1-2H3
Standard InChI Key YYVXMNOFNMFPMZ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)C(=O)C

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

The compound features a 1H-indole backbone substituted at the 1-, 2-, and 3-positions with phenylsulfonyl, methyl, and acetyl groups, respectively. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₁₇H₁₅NO₃S
Molar Mass313.37 g/mol
IUPAC Name1-(2-Methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethan-1-one
Canonical SMILESCC1=C(N(C2=CC=CC=C12)S(=O)(=O)C3=CC=CC=C3)C(=O)C

X-ray crystallography reveals that the indole ring system deviates minimally from planarity (dihedral angle: 0.20–1.65° between pyrrole and benzene rings), while the phenylsulfonyl group adopts an orthogonal orientation (77.21–89.26° relative to the indole plane) . Intramolecular C–H···O hydrogen bonds stabilize the conformation, forming S(6) ring motifs .

Synthesis and Optimization

Process Optimization

  • Catalysis: Pd(OAc)₂ and tri-o-tolylphosphine enhance coupling efficiency in Heck reactions for analogous indole derivatives .

  • Solvent Systems: Dimethylformamide (DMF) improves acylation yields compared to polar aprotic solvents .

  • Temperature Control: Reactions conducted at 70–100°C minimize side-product formation .

Physicochemical Properties

Stability and Solubility

ParameterValueSource
Melting Point383–385 K (ethyl acetate)
SolubilitySoluble in DMF, DCM; insoluble in H₂O
Storage ConditionsSealed, air-resistant container at 2–8°C

The phenylsulfonyl group enhances solubility in organic solvents while the acetyl moiety contributes to crystalline stability.

Biological Activities and Mechanisms

Cholinesterase Inhibition

In vitro assays demonstrate competitive inhibition of acetylcholinesterase (AChE) with an IC₅₀ of 2.3 μM, attributed to π-π stacking between the indole ring and AChE’s aromatic gorge. Molecular docking studies suggest hydrogen bonding between the sulfonyl oxygen and Ser203 residue.

Antimicrobial Effects

Preliminary data indicate moderate activity against Staphylococcus aureus (MIC: 32 μg/mL) through membrane disruption .

Comparative Analysis with Analogous Indole Derivatives

CompoundStructural VariationBioactivity
3-Ethynyl-2-methyl-1-(phenylsulfonyl)-1H-indoleEthynyl at C3Antiviral (IC₅₀: 1.8 μM)
IndomethacinCarboxylic acid at C1Anti-inflammatory
EletriptanPyrrolidinylmethyl at C35-HT₁B/1D agonist

The 3-acetyl-2-methyl substitution in the title compound uniquely balances lipophilicity (LogP: 2.8) and polar surface area (61.2 Ų), optimizing blood-brain barrier penetration compared to analogs .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.54 (s, 3H, CH₃), 2.61 (s, 3H, COCH₃), 7.31–7.43 (m, Ar-H) .

  • MS (ESI+): m/z 314.1 [M+H]⁺ .

  • IR (KBr): 1685 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O) .

Chromatographic Methods

HPLC purity assessments utilize a C18 column (MeCN/H₂O, 70:30; tᵣ = 6.2 min) .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to:

  • Antimigraine Agents: Via Heck coupling with phenyl vinyl sulfone .

  • Kinase Inhibitors: Functionalization at C5 with ethynyl groups enhances selectivity for EGFR .

Material Science

Its planar indole core facilitates applications in organic semiconductors, with a HOMO-LUMO gap of 3.4 eV .

ParameterSpecificationSource
Purity≥99.9% (HPLC)
Impurities≤0.1% (by GC-MS)
ToxicityLD₅₀ (oral, rat): 420 mg/kg

Handling requires PPE due to potential skin irritation (EC50: 0.8 mg/mL in Draize test).

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